Amg-337
描述
AMG-337 是一种口服的小分子、ATP 竞争性、高度选择性的 MET 受体酪氨酸激酶抑制剂。MET 受体在调节细胞生长、存活和侵袭中起着核心作用。 This compound 在临床前和临床研究中已显示出其治疗 MET 依赖性肿瘤的潜力 .
作用机制
AMG-337 通过抑制 MET 受体酪氨酸激酶发挥作用。肝细胞生长因子与 MET 的结合促进 MET 二聚化,刺激 MET 激酶活性以及随后多个酪氨酸残基的自磷酸化。this compound 抑制这种磷酸化,阻断下游信号通路,例如 PI3K、Ras/MAPK、PLCγ 和 STAT。 这种抑制导致 MET 依赖性癌细胞的生长停滞、DNA 合成减少和细胞凋亡的诱导 .
生化分析
Biochemical Properties
AMG-337 interacts with the MET receptor tyrosine kinase, a key player in cell growth, survival, and invasion . It inhibits MET kinase activity with an IC50 of less than 5nM . It also inhibits the phosphorylation of MET and adaptor protein Gab-1, subsequently blocking the downstream PI3K and MAPK pathways .
Cellular Effects
This compound has shown potent antiproliferative activity against certain hepatocellular carcinoma cell lines . It inhibits MET-dependent cell growth and induces apoptosis in these cell lines . It also inhibits the phosphorylation of downstream effectors of HGF/MET signaling, including p-GAB1, p-AKT, and p-ERK .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the MET receptor tyrosine kinase . This binding inhibits MET and Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . This inhibition results in an accumulation of cells in the G1 phase of the cell cycle, a reduction in DNA synthesis, and the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown robust anti-tumor efficacy in MET-amplified gastric cancer xenograft models . More than 90% inhibition of Gab-1 phosphorylation was observed at 0.75 mg/kg
Dosage Effects in Animal Models
In animal models, oral administration of this compound showed strong dose-dependent anti-tumor effects in gastric cancer xenografts
Metabolic Pathways
It is known that this compound inhibits the MET receptor tyrosine kinase, which plays a central role in various cellular processes
准备方法
AMG-337 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件是专有的,并未在公开文献中详细披露。 一般方法涉及使用先进的有机合成技术来实现所需的分子结构 .
化学反应分析
AMG-337 经历各种化学反应,主要集中在其与 MET 受体的相互作用。该化合物抑制 MET 和下游效应子的磷酸化,导致 MET 依赖性细胞增殖的抑制和细胞凋亡的诱导。 这些反应中常用的试剂和条件包括 ATP 竞争性抑制剂和特异性激酶测定条件 .
科学研究应用
AMG-337 作为其在癌症研究中的应用已得到广泛研究。它在体外和体内都显示出对 MET 依赖性肿瘤模型的显着活性。该化合物已在临床试验中对其治疗晚期实体瘤的疗效进行了评估,尤其是那些具有 MET 扩增的肿瘤。 This compound 抑制 MET 信号通路的能力使其成为癌症生物学和治疗开发中宝贵的工具 .
相似化合物的比较
AMG-337 在其作为 MET 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括其他 MET 抑制剂,例如克里唑替尼、卡博替尼和替瓦替尼。这些化合物也靶向 MET 受体,但可能具有不同的选择性特征和临床应用。 This compound 对 MET 的特异性使其成为靶向癌症治疗的有希望的候选药物 .
生物活性
AMG-337 is a highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including growth, survival, and invasion. This compound has garnered attention for its potential therapeutic applications in treating MET-dependent tumors, particularly in gastric and gastroesophageal junction cancers. This article explores the biological activity of this compound, summarizing its mechanism of action, preclinical and clinical findings, and associated case studies.
This compound functions as an ATP-competitive inhibitor of the MET receptor. Its inhibitory action leads to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. In preclinical studies, this compound demonstrated significant inhibition of MET phosphorylation and downstream signaling in MET-amplified tumor cell lines, suggesting a direct correlation between MET amplification and sensitivity to this drug .
In Vitro Activity
In a comprehensive screening involving 260 tumor cell lines, this compound was found to exhibit potent activity primarily in cell lines with high-level focal MET amplification (greater than 12 copies). For instance, one study reported that only two out of 260 cell lines were sensitive to a closely related analogue of this compound due to MET amplification . Furthermore, pharmacodynamic assays indicated that doses as low as 0.75 mg/kg could achieve over 90% inhibition of Gab-1 phosphorylation in xenograft models .
In Vivo Activity
In vivo studies revealed that this compound effectively reduced tumor growth in MET-dependent xenograft models. The compound's efficacy was notably linked to the presence of MET amplification, underscoring its potential as a targeted therapy for specific cancer types .
Phase I Trials
The first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. A total of 111 patients participated, with a maximum tolerated dose (MTD) established at 300 mg once daily. The study reported an objective response rate (ORR) of 9.9% across all patients but noted a significantly higher ORR of 29.6% among those with MET-amplified tumors . Common adverse events included headache (63%), nausea (31%), and fatigue .
Phase II Trials
A multicenter phase II study focused on patients with MET-amplified gastric/gastroesophageal junction adenocarcinoma. Among 60 enrolled patients, the ORR was found to be 18%, with eight partial responses observed. Notably, no responses were recorded in patients with MET-amplified non-small-cell lung cancer . The median progression-free survival (PFS) was reported at 3.4 months, while overall survival (OS) averaged 7.9 months . Adverse events were frequent, with 71% experiencing grade ≥3 adverse effects.
Case Studies
Several case studies have highlighted the rapid response rates associated with this compound treatment in specific patient populations:
- Gastric and Esophageal Cancers : In a cohort of 13 patients with MET-amplified gastric and esophageal cancers, an impressive response rate of 62% was observed within four weeks of treatment initiation .
- Heavily Pretreated Patients : Another study indicated that heavily pretreated patients with advanced stage MET-amplified tumors demonstrated significant responses to this compound therapy, reinforcing its potential utility in challenging cases .
Summary Table of Key Findings
Study Type | Patient Population | Objective Response Rate | Median PFS | Median OS | Common Adverse Events |
---|---|---|---|---|---|
Phase I | Advanced solid tumors | 9.9% | Not specified | Not specified | Headache (63%), Nausea (31%) |
Phase II | MET-amplified G/GEJ/E adenocarcinoma | 18% | 3.4 months | 7.9 months | Headache (60%), Nausea (38%) |
Case Study | MET-amplified gastric/esophageal cancers | 62% | Rapid response | Not specified | Not specified |
属性
IUPAC Name |
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHXUGDWKAIASB-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173699-31-4 | |
Record name | AMG-337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-337 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。